

PF-1355 solubility and formulation for research

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Compound of Interest		
Compound Name:	PF-1355	
Cat. No.:	B609968	Get Quote

Application Notes and Protocols: PF-1355

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Introduction

PF-1355, also known as PF-06281355, is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO).[1][2][3][4] MPO is an enzyme primarily found in neutrophils and is implicated in the pathogenesis of various inflammatory and cardiovascular diseases.[5] By generating highly reactive oxidants like hypochlorous acid, MPO contributes to tissue damage. [5] **PF-1355** irreversibly inhibits MPO, presenting a valuable tool for researchers studying the role of MPO in disease models.[5][6] These application notes provide detailed information on the solubility and formulation of **PF-1355** for research purposes, along with a protocol for a common in vitro assay.

Chemical Properties



Property	Value	Reference
Synonyms	PF-06281355	[3][6]
Molecular Formula	C14H15N3O4S	[1][2][6]
Molecular Weight	321.35 g/mol	[1][2]
Appearance	White to off-white solid	[1][3]
Purity	≥98%	[2][6]
CAS Number	1435467-38-1	[1][2][6]

Solubility

PF-1355 is a crystalline solid with limited aqueous solubility.[6] The use of organic solvents is necessary to prepare stock solutions. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

Solvent	Solubility	Reference
DMSO	50 mg/mL (155.59 mM) (with ultrasonic treatment)	[1]
20 mM (with gentle warming)	[2]	
10 mg/mL	[6]	
DMF	10 mg/mL	[6]
Ethanol	5 mg/mL	[6]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[6]

Formulation for In Vitro and In Vivo Studies

Due to its poor water solubility, **PF-1355** requires specific formulations for use in aqueous-based biological assays and for in vivo administration. Below are established protocols for



preparing PF-1355 solutions.

In Vitro Formulations

For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium.

Stock Solution Preparation (Example):

To prepare a 10 mM stock solution in DMSO:

- Weigh out 3.21 mg of PF-1355.
- Add 1 mL of high-purity DMSO.
- Mix thoroughly by vortexing and/or sonication until the solid is completely dissolved. Store at
 -20°C or -80°C for long-term storage.[1]

In Vivo Formulations

For animal studies, **PF-1355** can be formulated as a suspension or a clear solution using various excipients. The choice of formulation will depend on the route of administration and the desired pharmacokinetic profile.



Formulation Composition	Achieved Concentration	Protocol	Reference
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.08 mg/mL (6.47 mM)	Add each solvent one by one, mixing thoroughly after each addition.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (6.47 mM)	Add the DMSO stock to the SBE-β-CD solution and mix.	[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (6.47 mM)	Add the DMSO stock to the corn oil and mix.	[1]

Experimental Protocols In Vitro MPO Activity Assay

This protocol describes a cell-free assay to measure the inhibitory effect of **PF-1355** on MPO activity using Amplex Red as a fluorescent probe.

Materials:

- Purified human MPO
- PF-1355
- · Amplex Red
- Hydrogen peroxide (H₂O₂)
- Sodium nitrite (NaNO₂)
- Phosphate buffer (50 nM, pH 7.4)
- 140 mM Sodium chloride (NaCl)



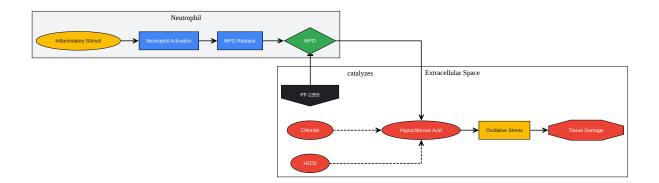
- 96-well black microplate
- Fluorescence plate reader

Protocol:

- Prepare Assay Buffer: Prepare a solution of 50 nM phosphate buffer (pH 7.4) containing 140 mM NaCl and 10 mM NaNO₂.
- Prepare Reagent Mix: To the assay buffer, add Amplex Red to a final concentration of 40 μ M and H₂O₂ to a final concentration of 10 μ M.
- Prepare **PF-1355** Dilutions: Prepare a serial dilution of **PF-1355** in the assay buffer to achieve a range of desired concentrations for IC₅₀ determination.
- Assay Procedure: a. To each well of a 96-well black microplate, add 50 μL of the reagent mix. b. Add a specific volume of the diluted PF-1355 or vehicle control to the wells. c. To initiate the reaction, add purified human MPO to each well. d. Immediately place the plate in a fluorescence plate reader.
- Data Acquisition: Measure the fluorescence kinetically with an excitation wavelength of 530 nm and an emission wavelength of 580 nm.[1] The rate of change in fluorescence (Vmax) corresponds to MPO activity.[1]
- Data Analysis: Calculate the percent inhibition of MPO activity for each PF-1355
 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a
 dose-response curve.

Visualizations

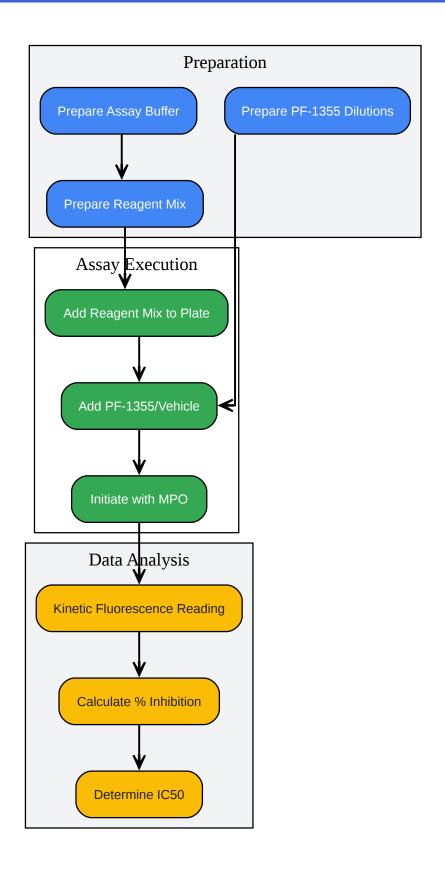




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Caption: MPO signaling pathway and the inhibitory action of PF-1355.





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Caption: Workflow for the in vitro MPO activity assay.



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